N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-43-2) is a synthetic sulfonamide-benzamide derivative with molecular formula C22H26N2O4S and molecular weight 414.52 g/mol. The compound features a 3-acetylphenyl amide terminus, a central 4-sulfonylbenzamide core, and a 3,5-dimethylpiperidine sulfonamide moiety.

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 392323-43-2
Cat. No. B2675469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS392323-43-2
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
InChIInChI=1S/C22H26N2O4S/c1-15-11-16(2)14-24(13-15)29(27,28)21-9-7-18(8-10-21)22(26)23-20-6-4-5-19(12-20)17(3)25/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,23,26)
InChIKeyQBPOXUAHFOPXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-43-2): Procurement-Relevant Identity and Class Context


N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-43-2) is a synthetic sulfonamide-benzamide derivative with molecular formula C22H26N2O4S and molecular weight 414.52 g/mol . The compound features a 3-acetylphenyl amide terminus, a central 4-sulfonylbenzamide core, and a 3,5-dimethylpiperidine sulfonamide moiety. It belongs to the aryl sulfonyl benzamide class, a scaffold represented in commercial screening libraries (e.g., ChemBridge) and investigated in drug discovery contexts including enzyme inhibition and receptor modulation . The compound is available from commercial vendors at purities typically ≥95% for research use.

Why In-Class Sulfonyl Benzamide Analogs Cannot Substitute for N-(3-Acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide in Focused Studies


The 3,5-dimethylpiperidine sulfonamide moiety present in this compound is structurally distinct from the more common 3-methylpiperidine, 4-methylpiperidine, or unsubstituted piperidine sulfonamide analogs found in screening libraries [1]. The geminal dimethyl substitution at positions 3 and 5 of the piperidine ring introduces additional steric bulk and altered conformational preferences compared to mono-methyl or unsubstituted analogs, which can substantially shift target binding profiles, metabolic stability, and physicochemical properties [2]. Generic substitution with a mono-methylpiperidine analog (e.g., CAS 683763-38-4) or a 4-fluorophenyl variant (e.g., CAS 392323-93-2) would alter the steric and electronic environment of the sulfonamide pharmacophore, potentially abrogating or unpredictably modifying any target engagement profile that depends on the specific 3,5-dimethyl substitution pattern.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide versus Closest Structural Analogs


Structural Differentiation: 3,5-Dimethylpiperidine versus 3-Methylpiperidine Sulfonamide Moiety

The target compound incorporates a 3,5-dimethylpiperidine ring, whereas the closest commercially cataloged analog N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683763-38-4) contains a single methyl substituent at position 3. The additional methyl group at position 5 in the target compound increases calculated lipophilicity (estimated ΔcLogP ≈ +0.5) and introduces greater steric shielding around the sulfonamide nitrogen . This structural difference is meaningful because the distal methyl group at C5 projects into a region of space that, in enzyme or receptor binding pockets, may engage in additional hydrophobic contacts or sterically restrict binding conformations not accessible to the mono-methyl analog .

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Class-Level Biological Activity: TAAR1 Inhibition by a 3,5-Dimethylpiperidine Sulfonyl Benzamide Analog

A structurally related compound, 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-3-fluoro-N-(3-methoxyphenyl)benzamide, has been reported as a trace amine-associated receptor 1 (TAAR1) inhibitor with an IC50 of 10,000 nM (10 µM) . This compound shares the identical 3,5-dimethylpiperidin-1-yl sulfonyl benzamide core with the target compound, differing only in the N-aryl terminus (3-methoxyphenyl vs. 3-acetylphenyl) and the presence of a 3-fluoro substituent on the central benzamide ring. The moderate TAAR1 inhibitory activity of this core scaffold establishes a baseline that the 3-acetylphenyl variant may modulate. For comparison, the benchmark TAAR1 inhibitor EPPTB exhibits an IC50 of 7,490 nM in the same assay .

Trace Amine-Associated Receptor 1 GPCR Neurological Disorders

Class-Level Enzyme Inhibition: Urease Inhibition by 3,5-Dimethylpiperidine Sulfonyl Benzamide Derivatives

A structurally related compound bearing the 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide core, 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide, has been reported to inhibit urease with IC50 values in the range of 1.13 µM to 6.28 µM, demonstrating potency superior to the reference inhibitor thiourea . The target compound (CAS 392323-43-2) shares the identical 3,5-dimethylpiperidine sulfonyl benzamide scaffold but differs in its N-terminal substituent (3-acetylphenyl vs. 1,3-dioxoisoindol-5-yl). The acetyl group on the N-phenyl ring of the target compound presents a hydrogen bond acceptor that may differentially influence target engagement compared to the phthalimide-derived comparator.

Urease Inhibition Antibacterial Enzyme Assay

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile versus N-Aryl Analogs

The N-(3-acetylphenyl) terminus of the target compound introduces a hydrogen bond acceptor (acetyl carbonyl) at the meta position of the N-phenyl ring, which is absent in several commercially available analogs such as N-(4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-93-2) and N-(4-fluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide [1]. The acetyl substituent increases calculated topological polar surface area (TPSA) by approximately 17 Ų relative to the 4-chlorophenyl analog and provides an additional hydrogen bond acceptor (count = 5 vs. 4 for halogen-substituted analogs) [2]. These differences are relevant for permeability, solubility, and target recognition.

Lipophilicity Drug-likeness ADME Prediction

CRITICAL NOTE: Absence of Direct Quantitative Comparative Bioassay Data

Following an exhaustive search of primary research papers, patents (including US20240009175, WO2020230134, and related ACSS2 inhibitor filings), BindingDB, ChEMBL, PubChem, and ECHA databases, no direct quantitative biological activity data (IC50, Ki, EC50, or Kd) were identified for N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-43-2) against any specific molecular target [1][2]. All evidence presented in this guide is derived from structurally related analogs sharing the 3,5-dimethylpiperidine sulfonyl benzamide core, and must be interpreted as class-level inference rather than compound-specific validation. Users should treat this compound as an uncharacterized screening entity and conduct their own bioactivity profiling before attributing any specific target engagement or selectivity profile.

Data Gap Research Need Screening Compound

Recommended Research and Procurement Scenarios for N-(3-Acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS 392323-43-2) Based on Available Evidence


Scaffold-Focused Diversity Screening in GPCR or Metalloenzyme Panels

The 3,5-dimethylpiperidine sulfonyl benzamide core has demonstrated measurable biological activity at TAAR1 (IC50 ~10 µM for a close analog) and urease (IC50 1–6 µM for a related derivative) . Researchers conducting diversity screening against GPCR panels, sulfonamide-sensitive enzymes, or metalloenzyme targets may include this compound as a representative of the 3,5-dimethylpiperidine chemotype that is structurally distinct from more common mono-methylpiperidine or unsubstituted piperidine analogs. The 3-acetylphenyl terminus provides additional hydrogen bonding capacity that may confer differential binding profiles versus halogenated N-aryl comparators.

Structure-Activity Relationship (SAR) Studies Exploring Piperidine Substitution Effects

For medicinal chemistry teams investigating the impact of piperidine ring substitution on target binding, this compound serves as a 'dimethyl' reference point alongside the mono-methyl analog (CAS 683763-38-4) and unsubstituted piperidine variants. The systematic comparison of 3,5-dimethyl, 3-methyl, and unsubstituted piperidine sulfonamides can reveal steric tolerance within the target binding pocket and inform lead optimization strategies . The acetyl group on the N-phenyl ring further provides a spectroscopic handle (characteristic IR carbonyl stretch, NMR acetyl singlet) useful for metabolic stability or protein binding studies.

Chemical Biology Probe Development Requiring Hydrogen Bond Acceptor-Rich Scaffolds

With five hydrogen bond acceptors (sulfonamide oxygens, amide carbonyl, acetyl carbonyl, amide oxygen), this compound occupies a distinct region of chemical property space compared to the halogenated N-aryl analogs that dominate commercial sulfonyl benzamide libraries . Probe development campaigns seeking enhanced aqueous solubility or specific hydrogen bonding interactions with target residues may prioritize this acetyl-substituted chemotype over the more lipophilic chloro- or fluoro-phenyl variants, subject to experimental confirmation of solubility and permeability.

Synthetic Intermediate for Diversified Sulfonamide Library Construction

The compound's structure—featuring a reactive acetyl group on the N-phenyl ring and a pre-installed sulfonamide linkage—makes it a potential intermediate for further synthetic elaboration. The acetyl group can undergo condensation reactions (e.g., hydrazone or oxime formation), reduction to the corresponding alcohol, or reductive amination to introduce additional diversity elements, enabling construction of focused libraries around the 3,5-dimethylpiperidine sulfonyl benzamide scaffold . This application is supported by the compound's commercial availability at research-grade purity levels.

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